REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][C:20]#[N:21]>CC(C)=O>[C:20]([CH2:19][O:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1)#[N:21] |f:1.2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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OC=1C=C(C=CC1)NC(C)=O
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Name
|
|
Quantity
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5.49 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
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BrCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
the acetone layer evaporated in vacuo
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Type
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DISSOLUTION
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Details
|
This residue was dissolved in EtOAc (100 ml)
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Type
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WASH
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Details
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washed with 1M NaOH (10 ml×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with 80% EtOAc in heptane
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Name
|
|
Type
|
product
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Smiles
|
C(#N)COC=1C=C(C=CC1)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |